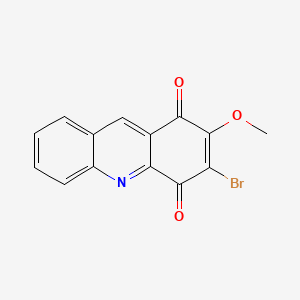![molecular formula C8H15F3S B14431496 1-[(Trifluoromethyl)sulfanyl]heptane CAS No. 78840-55-8](/img/structure/B14431496.png)
1-[(Trifluoromethyl)sulfanyl]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Trifluoromethyl)sulfanyl]heptane is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Trifluoromethyl)sulfanyl]heptane typically involves the introduction of a trifluoromethylsulfanyl group onto a heptane backbone. One common method is the electrophilic trifluoromethylsulfanylation of a terminal alkene. This process can be achieved using various electrophilic trifluoromethylsulfanylation reagents under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and other advanced techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Trifluoromethyl)sulfanyl]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-[(Trifluoromethyl)sulfanyl]heptane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-[(Trifluoromethyl)sulfanyl]heptane involves its interaction with molecular targets through its trifluoromethylsulfanyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, oxidation, and reduction reactions .
Comparaison Avec Des Composés Similaires
- 1-[(Trifluoromethyl)sulfanyl]hexane
- 1-[(Trifluoromethyl)sulfanyl]octane
- 1-[(Trifluoromethyl)sulfanyl]nonane
Comparison: 1-[(Trifluoromethyl)sulfanyl]heptane is unique due to its specific heptane backbone, which influences its physical and chemical properties. Compared to similar compounds with different alkane chains, it may exhibit distinct reactivity and applications. For example, the length of the alkane chain can affect the compound’s solubility, boiling point, and interaction with other molecules .
Propriétés
Numéro CAS |
78840-55-8 |
|---|---|
Formule moléculaire |
C8H15F3S |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
1-(trifluoromethylsulfanyl)heptane |
InChI |
InChI=1S/C8H15F3S/c1-2-3-4-5-6-7-12-8(9,10)11/h2-7H2,1H3 |
Clé InChI |
WJBFUNJOWMVGSS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCSC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



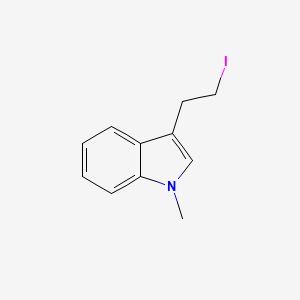
![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
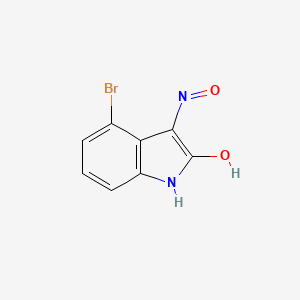
![Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate](/img/structure/B14431456.png)
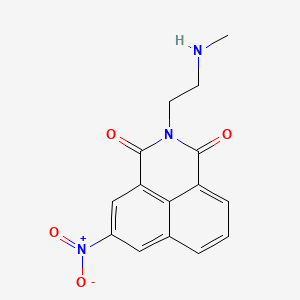
![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)
![4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate](/img/structure/B14431474.png)

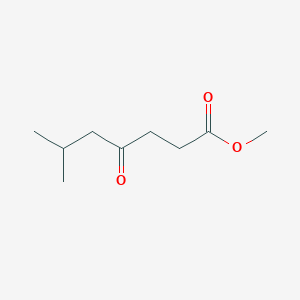
silane](/img/structure/B14431490.png)


